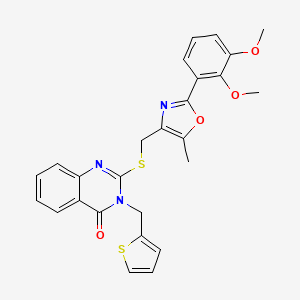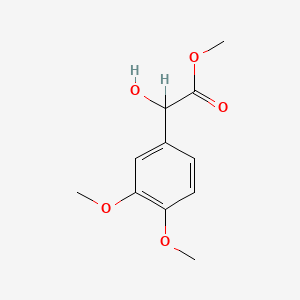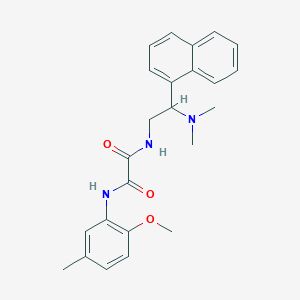
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H23N3O4S2 and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazolinone derivatives are synthesized through various chemical reactions, contributing to the exploration of their biological activities. For instance, the synthesis of novel quinazolin-4(3H)-ones derivatives has been investigated for their potential as H1-antihistaminic agents, showcasing significant protection against histamine-induced bronchospasm in animal models, with some compounds demonstrating minimal sedative effects compared to standard treatments (Alagarsamy & Parthiban, 2013). Similarly, other studies have focused on the antitumor activity of quinazolinone analogues, revealing broad-spectrum antitumor effects and highlighting specific compounds' selective activity towards various cancer cell lines, underlining their therapeutic potential (Al-Suwaidan et al., 2016).
Antimicrobial and Antitubercular Applications
Quinazolin-4(3H)-ones have also been found to exhibit significant antimicrobial and antitubercular activities. Studies have reported the synthesis of quinazolinone hybrids showing potent antibacterial action, with some derivatives being effective against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Nagaladinne et al., 2020).
Antioxidant and Cytotoxic Activities
Furthermore, the development of hybrid molecules incorporating quinazolin-4(3H)-one has shown promising antiradical and antioxidant activities, as well as cytotoxic effects against various cancerous cell lines. These findings suggest the compound's role in developing new therapeutic agents with enhanced biological activities (Pele et al., 2022).
Propriétés
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-16-21(27-24(33-16)19-10-6-12-22(31-2)23(19)32-3)15-35-26-28-20-11-5-4-9-18(20)25(30)29(26)14-17-8-7-13-34-17/h4-13H,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBHVVNSYNDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)

![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)

